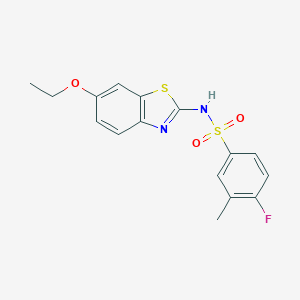![molecular formula C18H11NO5S2 B280959 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid, also known as ONT-093, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. Specifically, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. Additionally, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to reduce the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has several advantages for use in lab experiments, including its stability and solubility in water. However, one limitation of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid is that it can be difficult to synthesize and purify, which may limit its availability for use in experiments.
将来の方向性
There are several potential future directions for research on 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid, which would increase its availability for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid and its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Finally, there is potential for the development of new compounds based on the structure of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid that may have even greater therapeutic potential.
合成法
The synthesis of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid involves several steps, including the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This compound is then reacted with 2-thiophenecarboxylic acid to form 2-(2-thiophenecarboxy)-naphthalene. The final step involves the reaction of 2-(2-thiophenecarboxy)-naphthalene with p-aminobenzenesulfonamide to form 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid.
科学的研究の応用
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, and 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to have anti-inflammatory properties that may be beneficial in the treatment of these conditions. 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
特性
分子式 |
C18H11NO5S2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
4-[(3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H11NO5S2/c20-17(21)10-4-6-11(7-5-10)19-26(23,24)15-9-8-14-16-12(15)2-1-3-13(16)18(22)25-14/h1-9,19H,(H,20,21) |
InChIキー |
CYKSRLRPAGGNMY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)